
trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
Overview
Description
Trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Biological Activity
Trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine is a compound characterized by its complex structure, featuring a pyrrolidine ring with both benzyl and nitro substituents. This unique configuration suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C17H18N2O2, with a molecular weight of approximately 282.34 g/mol. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Palladium-Catalyzed Reactions : These reactions facilitate the formation of the pyrrolidine structure through various coupling strategies.
- Reduction Reactions : Nitro groups can be reduced to amines under specific conditions, which may significantly alter the compound's biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antiviral and antibacterial properties. The following sections detail these findings.
Antiviral Activity
Recent studies have demonstrated that compounds structurally related to this compound show significant antiviral effects. For instance:
- In vitro Studies : Derivatives of similar pyrrolidine structures have been tested against viruses such as HIV and Herpes Simplex Virus (HSV). Some derivatives exhibited moderate protection against viral infections, highlighting the potential for this compound to act as an antiviral agent .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties:
- Testing Against Bacteria : Compounds similar to this compound have been evaluated against strains of Gram-positive and Gram-negative bacteria. Results indicated varying degrees of antibacterial activity, suggesting that modifications to the structure could enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the relationship between the compound's structure and its biological activity is crucial for drug development. Key findings include:
- Enantiomeric Potency : Studies have shown that specific enantiomers of related compounds exhibit different potencies in biological assays. For example, the (−)-enantiomer was found to be significantly more potent than the (+)-enantiomer in certain antimalarial assays .
Compound Name | IC50 Value (nM) | Biological Activity |
---|---|---|
This compound | TBD | Antiviral, Antibacterial |
Related Compound A | 190 | Antimalarial |
Related Compound B | 250 | Antiviral |
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antiviral Screening : A study synthesized various derivatives and evaluated their activity against HIV and HSV. Results indicated that certain derivatives showed significant antiviral effects with IC50 values ranging from 54 μM to 92 μM .
- Antimicrobial Evaluation : Another study assessed the antibacterial properties of pyrrolidine derivatives against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, revealing promising results for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with nitroalkene precursors or pyrrolidine scaffolds. Key steps include:
- Nitro group introduction : Nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to minimize byproducts .
- Stereochemical control : Use of chiral auxiliaries or catalysts to favor trans-configuration, as stereochemistry impacts biological activity .
- Cyclization : Optimized solvent systems (e.g., DMF or THF) and temperatures (60–80°C) to ensure regioselective ring closure .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Yield optimization requires balancing reaction time and excess reagents.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Workflow :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl, phenyl, nitro groups) and trans stereochemistry (J values for coupling constants) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₈H₁₉N₂O₂, MW: 295.36 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve enantiomers if chiral columns are used .
Q. What are the key physicochemical properties of this compound relevant to solubility and formulation in biological assays?
- Key Properties :
- LogP : Estimated ~2.8 (moderate lipophilicity) due to benzyl and phenyl groups.
- Solubility : Poor aqueous solubility; requires DMSO or ethanol for stock solutions. Stability testing (e.g., pH 7.4 buffer) is critical for in vitro studies .
- Formulation Tips : Use surfactants (e.g., Tween-80) or cyclodextrins for enhanced solubility in pharmacokinetic studies .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity and potential as a pharmacophore?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The nitro group reduces electron density on the pyrrolidine ring, affecting nucleophilic substitution or hydrogen-bonding interactions with biological targets .
- Redox Activity : Potential for nitro reduction to amine derivatives in vivo, altering pharmacokinetics. Monitor via LC-MS in metabolic studies .
- Comparative Analysis : Replace the nitro group with other substituents (e.g., cyano or methoxy) to evaluate structure-activity relationships (SAR) .
Q. What experimental strategies can resolve contradictions in crystallographic data for this compound derivatives?
- Crystallographic Workflow :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and SHELXL for refinement .
- Disorder Handling : Apply restraints for flexible substituents (e.g., benzyl groups) and validate with residual density maps .
- Case Study : Compare with structurally similar compounds like trans-4-(4-chlorophenyl)pyrrolidine derivatives to identify systematic errors in data interpretation .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound while mitigating off-target effects?
- Assay Design :
- Target Selection : Prioritize enzymes or receptors with known interactions with nitroaromatic compounds (e.g., cytochrome P450 or nitric oxide synthases) .
- Controls : Include enantiomerically pure samples (if resolved) to isolate stereospecific effects .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values and assess potency .
- Data Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. Comparative Structural Analysis
Compound | Structure | Key Differences | Biological Implications |
---|---|---|---|
This compound | C₁₈H₁₉N₂O₂ | Nitro group at C3 | Potential redox activity in vivo |
trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | C₁₈H₁₈ClNO₂ | Carboxylic acid instead of nitro group | Altered solubility and target binding |
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate | C₁₈H₂₁N₃O₂ | Pyridine substituent | Enhanced interactions with kinase domains |
Q. Key Challenges and Recommendations
- Stereochemical Purity : Use chiral HPLC or enzymatic resolution to separate enantiomers, as racemic mixtures may obscure SAR .
- Data Reproducibility : Standardize synthetic protocols (e.g., solvent purity, catalyst batch) and share raw spectral data via repositories like Zenodo .
- Toxicity Screening : Prioritize Ames tests for nitro-containing compounds to assess mutagenic potential early in development .
Properties
IUPAC Name |
(3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUNFAAOQWGVQX-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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